1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a trifluoromethyl group, a methoxyphenyl group, and a hydroxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and regioselectivity . The reaction conditions usually involve refluxing the reactants in the presence of a base such as triethylamine.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated as a potential drug candidate for various diseases due to its bioactive properties.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity. The trifluoromethyl group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to its observed bioactivities .
Comparison with Similar Compounds
Similar compounds to 1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound shares the pyrazole ring and trifluoromethyl group but lacks the methoxyphenyl group.
2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol: Similar in structure but with different substituents on the pyrazole ring. The uniqueness of 1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13F3N2O3 |
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Molecular Weight |
302.25 g/mol |
IUPAC Name |
1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C13H13F3N2O3/c1-8(19)18-12(20,7-11(17-18)13(14,15)16)9-4-3-5-10(6-9)21-2/h3-6,20H,7H2,1-2H3 |
InChI Key |
MKEDFDTTWNUOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C(F)(F)F)(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
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